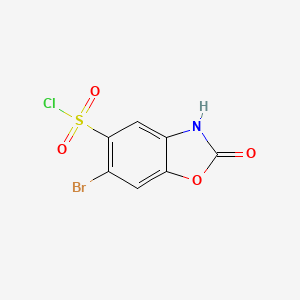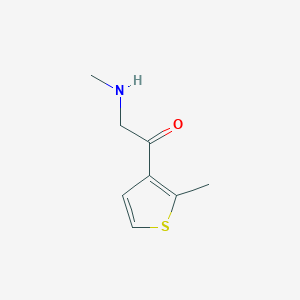
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of the thiophene ring in its structure makes it unique compared to other cathinones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 2-methylthiophene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the corresponding ketone.
Reductive amination: The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide or sulfoxide derivatives.
Reduction: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxide or sulfoxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studies on its pharmacological effects help understand the structure-activity relationship of substituted cathinones.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, producing effects similar to those of other stimulants.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone): Similar stimulant properties but lacks the thiophene ring.
2-(Methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone): Contains a phenyl ring instead of a thiophene ring.
2-(Methylamino)-1-(2,3-dimethylphenyl)propan-1-one (Methedrone): Similar structure but with additional methyl groups on the phenyl ring.
Uniqueness
The presence of the thiophene ring in 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one distinguishes it from other substituted cathinones
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-7(3-4-11-6)8(10)5-9-2/h3-4,9H,5H2,1-2H3 |
Clave InChI |
ZCYKYCBKBMUODP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


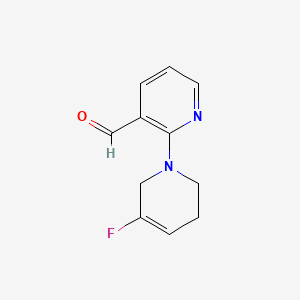
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
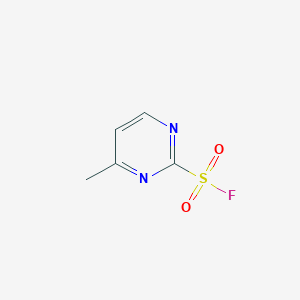


![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
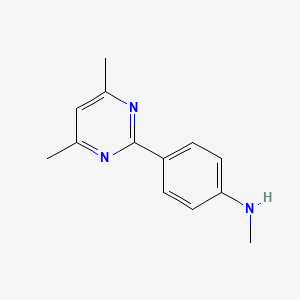

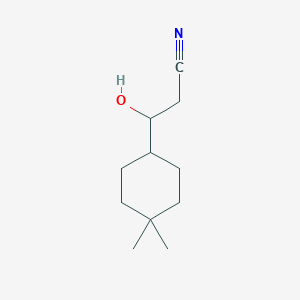
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
